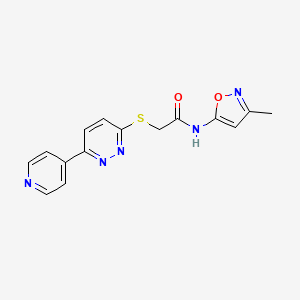

N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Beschreibung

N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted with a pyridin-4-yl group at the 6-position and a thioacetamide moiety at the 3-position. The acetamide nitrogen is further functionalized with a 3-methylisoxazol-5-yl group.

Eigenschaften

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c1-10-8-14(22-20-10)17-13(21)9-23-15-3-2-12(18-19-15)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJYLWGMQAIODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with β-keto esters under acidic conditions. The pyridine and pyridazine rings can be introduced through subsequent reactions involving halogenated intermediates and nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide can be used as a tool to study biological processes. Its interactions with various biomolecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine: This compound has potential applications in medicinal chemistry. Its structural features may make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance and functionality.

Wirkmechanismus

The mechanism by which N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Pyridazine vs. Triazinoindole or Indolinone Cores

Substituent Variations

- Isoxazole Positioning: The target’s 3-methylisoxazol-5-yl group is directly attached to the acetamide nitrogen, whereas compounds feature this group on an indolinone methylene bridge. This difference may alter electronic effects (e.g., electron-withdrawing vs. donating) and steric interactions at binding sites .

- Pyridine vs.

Table 1: Comparative Physicochemical Data

*Calculated using average atomic masses.

Biologische Aktivität

N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS Number: 1203372-33-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₂S |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 1203372-33-1 |

The structure consists of a methylisoxazole ring linked to a pyridazine moiety via a thioacetamide group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of isoxazoles, including N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide, exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that isoxazole derivatives can induce apoptosis in cancer cell lines. For example, certain derivatives have demonstrated cytotoxic effects against pancreatic and gastric cancer cell lines through mechanisms involving the modulation of apoptosis pathways .

The biological activity of N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : It potentially interacts with receptors that regulate cellular signaling pathways, influencing processes such as proliferation and apoptosis.

- DNA Interaction : Some studies suggest that isoxazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Study on Antiviral Activity

A significant study evaluated the antiviral properties of related acetamide derivatives, which inhibited HIV replication by targeting the viral transcriptional machinery without affecting cellular transcription . The mechanism was linked to the inhibition of histone deacetylases, suggesting that similar mechanisms could be explored for N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide.

Cytotoxicity Assessment

In a cytotoxicity assessment against various cancer cell lines, compounds with similar structural features were found to exhibit IC50 values in the low micromolar range, indicating potent anticancer activity . This suggests that N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide may also possess significant anticancer properties.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.